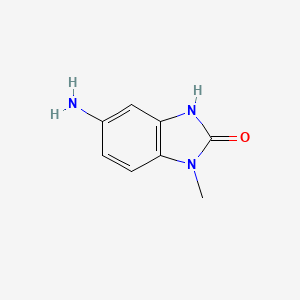

5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

Properties

IUPAC Name |

6-amino-3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEBKJBEJUTXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227311 | |

| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54732-89-7 | |

| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54732-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 5-Amino-1MQ in the NAD+ Salvage Pathway: A Technical Guide for Researchers

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The intracellular pool of NAD+ is maintained through a balance of de novo synthesis, the Preiss-Handler pathway, and the salvage pathway. The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is the primary source of cellular NAD+. Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in regulating this pathway by methylating nicotinamide, thereby diverting it from NAD+ synthesis. Elevated NNMT activity has been linked to various metabolic disorders, including obesity and type 2 diabetes, through the depletion of the NAD+ pool. 5-Amino-1MQ is a small molecule inhibitor of NNMT that has emerged as a promising therapeutic agent for metabolic diseases. By inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide, thereby increasing its availability for the NAD+ salvage pathway and subsequently boosting intracellular NAD+ levels. This guide provides an in-depth technical overview of the role of 5-Amino-1MQ in the NAD+ salvage pathway, detailing its mechanism of action, and providing field-proven experimental protocols for its study.

Introduction: The Critical Role of the NAD+ Salvage Pathway and the Influence of NNMT

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular bioenergetics, acting as a crucial cofactor in redox reactions essential for energy production. Beyond its metabolic functions, NAD+ is a key signaling molecule, serving as a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair, inflammation, and cellular stress responses. Maintaining a stable intracellular NAD+ pool is therefore paramount for cellular health and function.

Mammalian cells utilize three primary pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide. The salvage pathway is the most prominent route for NAD+ synthesis, recycling nicotinamide produced from NAD+-consuming enzymatic reactions. A key regulatory enzyme in this pathway is Nicotinamide N-methyltransferase (NNMT).

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA). This process effectively removes nicotinamide from the salvage pathway, reducing the substrate available for NAD+ synthesis. Overexpression of NNMT has been observed in the adipose tissue of obese individuals and is associated with metabolic dysregulation.[1][2] By depleting the NAD+ pool, elevated NNMT activity can impair mitochondrial function and contribute to the pathogenesis of metabolic diseases.[1][2]

5-Amino-1MQ: A Potent Inhibitor of NNMT

5-Amino-1MQ is a small, membrane-permeable molecule that acts as a selective inhibitor of NNMT.[3][4] Its ability to freely enter cells allows it to directly target cytosolic NNMT. By binding to and inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide.[3] This action preserves the intracellular nicotinamide pool, making it more available for the rate-limiting enzyme in the salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT), to convert it to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[4]

The inhibition of NNMT by 5-Amino-1MQ leads to a significant increase in intracellular NAD+ levels.[4] This restoration of the NAD+ pool has several beneficial downstream effects, including enhanced mitochondrial function, improved insulin sensitivity, and a reduction in fat accumulation.[5][6] Preclinical studies in diet-induced obese mice have demonstrated that treatment with 5-Amino-1MQ leads to weight loss, reduced adipocyte size, and improved metabolic parameters without affecting food intake.[3][6]

Visualization of the Mechanism of Action

Caption: Mechanism of 5-Amino-1MQ in the NAD+ Salvage Pathway.

Experimental Protocols for Studying 5-Amino-1MQ

This section provides detailed, field-proven methodologies for investigating the effects of 5-Amino-1MQ.

In Vitro NNMT Inhibition Assay

The following protocol is a generalized procedure based on commercially available fluorescence-based NNMT inhibitor screening kits.[7]

Objective: To determine the in vitro inhibitory activity of 5-Amino-1MQ on NNMT.

Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction. The SAH is then enzymatically converted to homocysteine, which is detected by a fluorescent probe.

Materials:

-

NNMT Inhibitor Screening Kit (containing NNMT enzyme, SAM, Nicotinamide, SAH hydrolase, and a thiol-detecting probe)

-

5-Amino-1MQ

-

96-well black flat-bottom plate

-

Fluorescence microplate reader

-

Appropriate solvent for 5-Amino-1MQ (e.g., DMSO)

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of 5-Amino-1MQ in a suitable solvent (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the 5-Amino-1MQ stock solution to create a range of test concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the NNMT enzyme, SAH hydrolase, and the test compound (5-Amino-1MQ at various concentrations) or vehicle control.

-

Initiate the reaction by adding a mixture of SAM and nicotinamide.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction according to the kit's instructions (e.g., by adding a stop solution).

-

Add the thiol-detecting probe to each well.

-

Incubate at room temperature for a specified time (e.g., 10 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).

-

-

Data Analysis:

-

Calculate the percentage of NNMT inhibition for each concentration of 5-Amino-1MQ compared to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Cellular NAD+ Level Measurement

The following protocol details the measurement of NAD+ levels in cultured cells or tissues using High-Performance Liquid Chromatography (HPLC), a gold-standard method.[8]

Objective: To quantify the intracellular concentration of NAD+ following treatment with 5-Amino-1MQ.

Materials:

-

Cultured cells or tissue samples

-

5-Amino-1MQ

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

HPLC system with a C18 reverse-phase column and UV detector

-

NAD+ standard

Protocol:

-

Sample Preparation (Cultured Cells):

-

Culture cells to the desired confluency and treat with 5-Amino-1MQ or vehicle for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold 0.6 M PCA.

-

Scrape the cells and collect the lysate.

-

Neutralize the lysate by adding 3 M K2CO3.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Sample Preparation (Tissues):

-

Excise tissues and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold 0.6 M PCA.

-

Neutralize and centrifuge as described for cultured cells.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Separate the NAD+ using a C18 column with an appropriate mobile phase (e.g., a phosphate buffer with a methanol gradient).

-

Detect NAD+ by UV absorbance at 260 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of NAD+.

-

Quantify the NAD+ concentration in the samples by comparing their peak areas to the standard curve.

-

Normalize the NAD+ concentration to the protein content of the cell or tissue lysate.

-

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a typical in vivo study to evaluate the efficacy of 5-Amino-1MQ in a diet-induced obesity mouse model.[3]

Objective: To assess the effect of 5-Amino-1MQ on body weight, body composition, and metabolic parameters in DIO mice.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

5-Amino-1MQ

-

Vehicle control (e.g., saline)

-

Equipment for subcutaneous injections or oral gavage

-

Metabolic cages (optional)

-

Body composition analyzer (e.g., DEXA or EchoMRI)

Protocol:

-

Induction of Obesity:

-

At 6-8 weeks of age, switch mice to an HFD for 10-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

-

-

Treatment:

-

Randomize the obese mice into treatment and vehicle control groups.

-

Administer 5-Amino-1MQ or vehicle daily for a specified duration (e.g., 4-8 weeks). The route of administration can be subcutaneous injection (e.g., 20 mg/kg) or oral gavage.[3]

-

-

Monitoring:

-

Monitor body weight and food intake regularly (e.g., daily or every other day).

-

At the end of the study, measure body composition (fat mass and lean mass) using DEXA or EchoMRI.

-

Perform glucose and insulin tolerance tests to assess metabolic function.

-

(Optional) House mice in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.

-

-

Tissue Collection and Analysis:

-

At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as measuring NAD+ levels, gene expression, and histological examination.

-

Pharmacokinetic Study in Rodents

This protocol provides a general framework for a pharmacokinetic study of 5-Amino-1MQ in rodents.[9]

Objective: To determine the pharmacokinetic profile of 5-Amino-1MQ, including its absorption, distribution, metabolism, and excretion (ADME).

Materials:

-

Rats or mice

-

5-Amino-1MQ

-

Formulation vehicle for intravenous (IV) and oral (PO) administration

-

Equipment for IV and PO dosing

-

Blood collection supplies

-

LC-MS/MS system

Protocol:

-

Dosing:

-

Administer a single dose of 5-Amino-1MQ to two groups of animals via IV and PO routes.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

-

Plasma Preparation:

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Quantify the concentration of 5-Amino-1MQ in the plasma samples using a validated LC-MS/MS method.[9]

-

-

Data Analysis:

-

Plot the plasma concentration of 5-Amino-1MQ versus time.

-

Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Determine the oral bioavailability of 5-Amino-1MQ.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | In Vitro NNMT Inhibition | Cellular NAD+ Levels | In Vivo Efficacy (DIO Mice) | Pharmacokinetics (Rats) |

| Metric | IC50 | Fold Change vs. Control | % Body Weight Change | Bioavailability (F%) |

| 5-Amino-1MQ | Potent inhibition | Significant increase[4] | Significant reduction[3][6] | ~38.4% (oral)[9] |

| Vehicle Control | No inhibition | Baseline | No significant change | N/A |

Visualization of Experimental Workflow

Caption: Experimental workflow for evaluating 5-Amino-1MQ.

Safety and Toxicology

Preclinical studies have provided initial insights into the safety profile of 5-Amino-1MQ. In vitro cytotoxicity assays in 3T3-L1 pre-adipocytes showed that 5-amino-1MQ had modest cytotoxicity only at high concentrations (100-300 µM), with about 40% cytotoxicity observed at 600 µM.[3] In vivo studies in diet-induced obese mice with subcutaneous administration of 20 mg/kg three times daily for 11 days did not result in any observable adverse effects.[3] Another study reported that 5-amino-1MQ did not cause any genetic damage in a series of lab tests, including tests on bacteria, cells, and mice.[10] While these initial findings are promising, more comprehensive toxicology studies are needed to fully characterize the safety profile of 5-Amino-1MQ for potential clinical development. Mild side effects reported in non-clinical settings include temporary digestive changes and mild headaches.[5]

Conclusion and Future Directions

5-Amino-1MQ represents a promising therapeutic strategy for metabolic diseases by targeting the NAD+ salvage pathway through the inhibition of NNMT. Its ability to restore cellular NAD+ levels has been shown to have profound effects on metabolism, leading to weight loss and improved insulin sensitivity in preclinical models. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of 5-Amino-1MQ and other NNMT inhibitors.

Future research should focus on long-term efficacy and safety studies in various animal models of metabolic disease. Furthermore, elucidating the full spectrum of downstream effects of NNMT inhibition will be crucial for understanding the complete therapeutic potential of this class of compounds. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of 5-Amino-1MQ into effective therapies for human metabolic disorders.

References

-

Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 1-15. [Link]

-

Pissios, P. (2017). Nicotinamide N-Methyltransferase: A Key Regulator of Metabolism and Beyond. Vitamins and Hormones, 105, 1-28. [Link]

-

1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]

-

Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. [Link]

-

Alpha Rejuvenation. (2025). 5-Amino-1MQ Dosage: Guide 2025. [Link]

-

Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?[Link]

-

GenOracle. (n.d.). 5-Amino-1MQ. [Link]

-

Regenerative Medicine | Stem Cell Therapy. (n.d.). 5 Amino 1MQ.docx. [Link]

-

Real Peptides. (2025, October 24). How long does it take for 5-Amino-1MQ to work. [Link]

-

Yoshino, J., et al. (2011). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 793, 239-247. [Link]

-

Lu, W., et al. (2018). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Metabolites, 8(4), 73. [Link]

-

MediSearch. (n.d.). 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Treatment. [Link]

-

Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. [Link]

-

Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid. [Link]

-

Boston University. (n.d.). Body Composition and Metabolic Caging Analysis in High Fat Fed Mice. [Link]

-

Gomes, A. P., et al. (2013). Declining NAD(+) induces a pseudohypoxic state disrupting nuclear-mitochondrial communication during aging. Cell, 155(7), 1624-1638. [Link]

-

bioRxiv. (2025, April 27). Supplemental Methods Metabolic cage analysis. [Link]

-

Martin, A. S., et al. (2017). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 292(19), 7838-7849. [Link]

-

Awosemo, O., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 204, 114255. [Link]

-

ResearchGate. (n.d.). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies | Request PDF. [Link]

-

Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

-

Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3649. [Link]

-

Boston Area Diabetes Endocrinology Research Center. (n.d.). Metabolic Physiology and Energy Balance Core. [Link]

-

Yoo Direct Health. (2025, April 8). The Power of Peptides: Tools to Optimize Body Composition. [Link]

-

Al-awar, A., et al. (2016). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 7(3), 215-223. [Link]

-

ResearchGate. (n.d.). Metabolic cage analysis of mice treated with a clinically relevant.... [Link]

-

UTMB Research Experts. (n.d.). Development & validation of LC–MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]

-

Scintica. (n.d.). Dual Energy X-Ray Absorptiometry (DXA or DEXA) versus echo magnetic resonance imaging (echo MR): A short case study to compare body composition data collected using these instrumentations. [Link]

-

Endocrine Abstracts. (2007). Metabolic cage studies reveal that mice require 5 days for acclimatisation: establishing normal urinary and blood biochemistry values in BALB/c and C3H/HeH inbred mouse strains. [Link]

-

viictr. (n.d.). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]

-

NIH. (2011, February 1). Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents. [Link]

Sources

- 1. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidedosages.com [peptidedosages.com]

- 5. 1stoptimal.com [1stoptimal.com]

- 6. peptidesciences.com [peptidesciences.com]

- 7. assaygenie.com [assaygenie.com]

- 8. genoracle.com [genoracle.com]

- 9. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medisearch.io [medisearch.io]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-methylquinolinium (5-Amino-1MQ)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). As a compound of significant interest for its potential therapeutic applications in metabolic diseases and age-related conditions, a thorough understanding of its fundamental chemical and physical characteristics is paramount for researchers in drug discovery and development. This document is structured to provide not just data, but also the scientific context and experimental rationale necessary for its practical application in a laboratory setting.

Chemical Identity and Structure

5-Amino-1MQ is a quaternary quinolinium salt. The positive charge on the nitrogen atom of the quinoline ring is a key feature of its structure and influences many of its physicochemical properties. The structure consists of a quinoline core methylated at the N1 position with an amino group substituted at the C5 position.

Systematic IUPAC Name: 5-amino-1-methylquinolin-1-ium

The compound is often supplied as an iodide salt, which should be considered when calculating molar concentrations and assessing solubility.

Chemical Structure:

Caption: Chemical structure of 5-Amino-1-methylquinolinium.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 42464-96-0 (for iodide salt) | [1] |

| Molecular Formula (Cation) | C₁₀H₁₁N₂⁺ | [2] |

| Molecular Weight (Cation) | 159.21 g/mol | [2] |

| Molecular Formula (Iodide Salt) | C₁₀H₁₁IN₂ | [1] |

| Molecular Weight (Iodide Salt) | 286.11 g/mol | [1] |

Note on Molecular Weight: It is critical to distinguish between the molecular weight of the active cation and that of the salt form (e.g., iodide salt) for accurate solution preparation. The discrepancy in some literature, which lists a molecular weight of 160.22 g/mol for the free base, should be noted.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 5-Amino-1MQ is essential for formulation development, analytical method design, and interpreting biological data.

Table 2: Key Physicochemical Properties of 5-Amino-1MQ

| Property | Value | Remarks |

| Melting Point | 213-214 °C (for iodide salt) | Sharp melting point suggests a crystalline solid of high purity. |

| Appearance | White to off-white crystalline powder | Visual inspection is a primary quality control check. |

| Solubility | Water: Moderately soluble, pH-dependentDMSO: SolubleEthanol: Soluble | The quaternary ammonium group enhances aqueous solubility, but the aromatic rings contribute to lipophilicity. |

| pKa | Not experimentally determined in available literature. | Prediction tools may provide an estimate, but experimental determination via potentiometric titration or UV-spectrophotometry is recommended for accurate values. |

Solubility: A Deeper Dive

The solubility of 5-Amino-1MQ is a critical parameter for its handling and formulation. As a charged species, its solubility in aqueous media is expected to be pH-dependent. While quantitative data is scarce in the public domain, qualitative descriptions indicate moderate water solubility.[1] It is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in polar protic solvents like ethanol.[3]

Practical Implications:

-

For in vitro assays, preparing a concentrated stock solution in DMSO is a common and effective practice. Subsequent dilution into aqueous buffers should be done carefully to avoid precipitation.

-

The "moderate" aqueous solubility suggests that for in vivo studies requiring high concentrations, formulation strategies such as the use of co-solvents or other excipients may be necessary.

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

-

Objective: To quantitatively determine the equilibrium solubility of 5-Amino-1MQ in water at a specified temperature (e.g., 25 °C).

-

Materials: 5-Amino-1MQ, purified water (e.g., Milli-Q), scintillation vials, orbital shaker, analytical balance, HPLC system with a validated quantitative method.

-

Procedure:

-

Add an excess amount of 5-Amino-1MQ to a scintillation vial containing a known volume of water.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A small amount of undissolved solid should remain.

-

Allow the suspension to settle, then carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 5-Amino-1MQ in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility in mg/mL or mol/L.

-

-

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running replicates and ensuring consistent results validates the method's reproducibility.

Stability

The stability of 5-Amino-1MQ under various conditions is crucial for ensuring the integrity of experimental results and for determining appropriate storage and handling procedures.

Storage and Handling:

-

Lyophilized Powder: The freeze-dried powder is stable for up to 24 months when stored at 2–8°C in a dark, dry environment.[4] For long-term storage, -20°C is recommended.[5]

-

Reconstituted Solutions: Solutions of 5-Amino-1MQ reconstituted in bacteriostatic water can be stored at 2–8°C for up to 30 days.[4] It is advisable to protect solutions from light.

Chemical Stability:

-

Photostability: As an aromatic compound, 5-Amino-1MQ may be susceptible to photodegradation. It is recommended to store both the solid and solutions protected from light.

Mechanism of Action: NNMT Inhibition

5-Amino-1MQ is a selective and membrane-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[6][7] NNMT is a cytosolic enzyme that plays a key role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide. This process consumes a methyl group from S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH).

By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, leading to its increased availability for the salvage pathway of NAD⁺ synthesis. Elevated NAD⁺ levels have profound effects on cellular energy metabolism, including the activation of sirtuins like SIRT1, which are critical regulators of mitochondrial function and cellular health.[6]

Caption: Signaling pathway of 5-Amino-1MQ action.

Analytical Methodologies

Accurate and precise quantification of 5-Amino-1MQ in various matrices is essential for pharmacokinetic, metabolism, and quality control studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

LC-MS/MS for Quantification in Biological Matrices

A validated LC-MS/MS method for the quantification of 5-Amino-1MQ in rat plasma and urine has been published.[8] This method provides a robust framework for preclinical pharmacokinetic studies.

Table 3: Summary of LC-MS/MS Method Parameters

| Parameter | Description |

| Sample Preparation | Protein precipitation |

| Chromatographic Column | ACE® Excel™ C18 (2 µm, 50 × 2.1 mm) |

| Mobile Phase | Binary gradient of water and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Spectrometry | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 159.1 → 90.0 |

| Linear Range | 10-2500 ng/mL in rat plasma and urine |

Experimental Workflow: Bioanalytical Method Validation

Caption: Experimental workflow for LC-MS/MS bioanalytical method validation.

Purity Assessment by HPLC

For routine quality control and purity assessment of the bulk substance, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Protocol Outline: HPLC Purity Assessment

-

Objective: To determine the purity of a 5-Amino-1MQ sample.

-

Materials: 5-Amino-1MQ sample, HPLC-grade acetonitrile, HPLC-grade water, formic acid, HPLC system with a UV detector, C18 reversed-phase column.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to elute 5-Amino-1MQ and separate it from potential impurities (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of 5-Amino-1MQ (typically in the range of 254-350 nm).

-

Injection Volume: 10 µL

-

-

Procedure:

-

Prepare a stock solution of 5-Amino-1MQ in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Inject the solution into the HPLC system.

-

Record the chromatogram.

-

Calculate the purity by dividing the peak area of 5-Amino-1MQ by the total peak area of all components in the chromatogram (area percent method).

-

-

Self-Validation: The method should be able to separate the main peak from any impurities. Peak shape and retention time consistency across multiple injections are key indicators of a robust method.

Synthesis and Purification

While detailed synthetic procedures are often proprietary, the synthesis of 5-Amino-1MQ is based on established principles of organic chemistry.

Synthetic Route: The most probable synthetic route involves the N-methylation of 5-aminoquinoline.[3] This is a classic quaternization reaction where the lone pair of electrons on the quinoline nitrogen attacks a methylating agent.

Reaction Scheme: 5-aminoquinoline + Methylating Agent (e.g., Methyl Iodide) → 5-Amino-1-methylquinolinium Iodide

Purification: Purification of the final product is crucial to remove any unreacted starting materials or by-products. Common methods for purifying small organic molecules like 5-Amino-1MQ include:

-

Recrystallization: This technique is effective for obtaining highly pure crystalline material. The choice of solvent system is critical and would need to be empirically determined.

-

Chromatography: Preparative HPLC or flash chromatography can be used for purification, especially if recrystallization is not effective.

Safety and Toxicology

A preliminary assessment of the safety and toxicological profile of 5-Amino-1MQ is essential for its handling and for guiding further preclinical development.

Available Data:

-

Genotoxicity: Studies have indicated that 5-Amino-1MQ is not genotoxic.

-

Acute Toxicity: In mice, no observable adverse effects were reported at doses up to 5000 mg/kg, suggesting a low acute toxicity profile.[9]

-

In Vitro Cytotoxicity: Modest cytotoxicity has been observed in 3T3-L1 cells at concentrations ranging from 100-300 µM.[10]

Handling Precautions: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 5-Amino-1MQ. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Amino-1-methylquinolinium is a promising small molecule with a well-defined mechanism of action. This guide has summarized its key physicochemical properties, providing a foundation for its use in research and development. While some quantitative data, such as pKa and precise aqueous solubility, are not yet publicly available, the provided protocols offer a roadmap for their experimental determination. A thorough understanding of these properties is indispensable for advancing the scientific investigation of 5-Amino-1MQ and unlocking its full therapeutic potential.

References

-

D. Liang, et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 114255. [Link]

-

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s). National Institutes of Health. [Link]

-

How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine. (2025-08-09). [Link]

-

Everything You Need to Know About 5-Amino-1MQ - Peptide Sciences. [Link]

-

5-Amino-1MQ - Grinder Gym. [Link]

-

How to take 5 Amino 1MQ - Real Peptides. (2025-10-06). [Link]

-

Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC - PubMed Central. [Link]

-

What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025-09-14). [Link]

-

5-Amino-1-methylquinolinium | C10H11N2+ | CID 950107 - PubChem. [Link]

-

5-Amino 1mq 50mg | ≥99% Purity | Research Use Only - Ameano Peptides. [Link]

Sources

- 1. peptidedosages.com [peptidedosages.com]

- 2. 5-Amino-1-methylquinolinium | C10H11N2+ | CID 950107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. realpeptides.co [realpeptides.co]

- 5. ameanopeptides.com [ameanopeptides.com]

- 6. swolverine.com [swolverine.com]

- 7. peptidesciences.com [peptidesciences.com]

- 8. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptidedosages.com [peptidedosages.com]

synthesis and chemical characterization of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Foreword: The Benzimidazolone Scaffold in Modern Drug Discovery

The benzimidazolone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents. Its rigid, bicyclic structure and capacity for hydrogen bonding interactions make it an ideal framework for designing molecules that can bind with high affinity to biological targets.[1] Compounds incorporating this moiety have demonstrated a wide array of activities, including antiviral, anticancer, and antipsychotic properties.[1][2] This guide focuses on a specific, functionally rich derivative: 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one . The presence of a primary amino group at the 5-position and a methyl group at the 1-position provides key vectors for further chemical modification, making it a valuable building block for the synthesis of compound libraries in drug discovery programs.

As a senior application scientist, this document is structured not merely as a list of procedures, but as a comprehensive guide grounded in the principles of synthetic and analytical chemistry. We will explore a logical and efficient synthetic pathway, delve into the rationale behind key experimental choices, and establish a robust framework for the unambiguous chemical characterization of the final product.

Part 1: Strategic Synthesis Pathway

The synthesis of an asymmetrically substituted benzimidazolone like our target compound requires a multi-step approach. A direct, single-step synthesis is not feasible due to the need for precise placement of the amino and methyl groups. Our strategy involves building the core structure from a commercially available precursor, installing the required functional groups sequentially, and culminating in the formation of the heterocyclic ring.

The chosen retro-synthetic approach begins by identifying the key intermediate, a substituted o-phenylenediamine, which is the direct precursor to the benzimidazolone ring.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the cyclization of a diamine with a carbonylating agent. The most common and effective methods involve reacting an o-phenylenediamine derivative with urea or a phosgene equivalent.[1][3] Our target molecule can be disconnected to reveal 1-methyl-2,3-phenylenediamine as the key precursor. To ensure the correct regiochemistry of the final amino group, we will introduce it in the form of a nitro group, which can be reduced in the final step.

This logic leads to the following forward synthetic plan:

-

Step 1: Nitration of a suitable aniline precursor.

-

Step 2: N-Methylation to introduce the methyl group.

-

Step 3: Selective Reduction of one nitro group to form the key o-nitroaniline intermediate.

-

Step 4: Cyclization with urea to form the benzimidazolone ring.

-

Step 5: Final Reduction of the remaining nitro group to yield the target 5-amino product.

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic transformation from a common starting material to the final product.

Sources

A Technical Guide to Investigating the Cellular Uptake and Subcellular Distribution of 5-Amino-1MQ In Vitro

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to elucidate the cellular pharmacokinetics of 5-Amino-1MQ. As a small-molecule inhibitor of nicotinamide N-methyltransferase (NNMT), 5-Amino-1MQ's efficacy is contingent upon its ability to penetrate the cell membrane and engage with its cytosolic target.[1][2] Understanding the dynamics of its cellular uptake and subsequent distribution is therefore paramount for mechanism-of-action studies, dose-response characterization, and the development of robust therapeutic strategies.

This document deviates from a rigid template, instead presenting a logical, experimentally-driven narrative. We will explore the foundational rationale, selection of appropriate biological systems, and detailed, self-validating protocols for both qualitative and quantitative assessment of 5-Amino-1MQ at the cellular and subcellular levels.

Foundational Concepts: The "Why" Behind the Workflow

5-Amino-1MQ is a synthetic small molecule designed to be membrane-permeable, allowing it to enter cells and interact directly with the NNMT enzyme in the cytoplasm.[3][4][5] NNMT's primary role is to catalyze the methylation of nicotinamide, a process that consumes the universal methyl donor S-adenosyl-L-methionine (SAM) and can deplete the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for metabolic reactions.[6][7] By inhibiting NNMT, 5-Amino-1MQ aims to increase NAD+ availability, thereby boosting cellular metabolism, enhancing energy expenditure, and reducing fat storage.[8][9]

The central premise of this guide is that a compound's therapeutic effect is dictated not by its extracellular concentration, but by its unbound concentration at the site of action. Therefore, a rigorous investigation requires answering three core questions:

-

Does 5-Amino-1MQ efficiently enter the target cell? (Uptake Kinetics)

-

How much of the compound accumulates inside the cell over time and at different concentrations? (Quantitative Accumulation)

-

Once inside, where does it go? Does it localize to specific organelles or remain in the cytosol where its target resides? (Subcellular Distribution)

Answering these questions provides the causal link between extracellular application and intracellular target engagement.

Diagram 1: Mechanism of Action of 5-Amino-1MQ

Caption: 5-Amino-1MQ inhibits the NNMT enzyme, preserving nicotinamide for the NAD+ salvage pathway.

Selecting the Appropriate In Vitro Model: Context is Key

The choice of cell model is the most critical decision influencing the relevance of experimental outcomes. The model must be physiologically relevant to the therapeutic indication of 5-Amino-1MQ, which is primarily metabolic disease and obesity.[1][8]

-

Primary Recommendation: Differentiated Adipocytes (3T3-L1): NNMT expression is significantly upregulated in the white adipose tissue (WAT) of obese individuals.[2] The 3T3-L1 cell line is a well-established and robust model for studying adipogenesis and adipocyte metabolism.[10] Upon differentiation, these cells exhibit characteristics of mature white adipocytes and express high levels of NNMT, making them an ideal system for validating the mechanism and cellular kinetics of 5-Amino-1MQ.[11]

-

Secondary Models:

-

Hepatocytes (e.g., HepG2, Primary Human Hepatocytes): The liver is a central hub for metabolism, and NNMT is also expressed in hepatic tissue. Studying uptake in hepatocytes provides insight into the compound's behavior in another key metabolic organ.[12]

-

Myoblasts (e.g., C2C12): Research suggests NNMT inhibitors may enhance aged muscle regeneration.[2][4] C2C12 myoblasts can be used to investigate the uptake and effects of 5-Amino-1MQ in a muscle-relevant context.

-

-

Consideration for Advanced Models (3D Cultures): While 2D monolayer cultures are suitable for initial high-throughput screening, 3D spheroid cultures of adipocytes can better mimic the complex microenvironment of adipose tissue, including cell-cell interactions and nutrient gradients.[10][13] These models are recommended for more advanced characterization of drug penetration and efficacy.

Qualitative Analysis: Visualizing Cellular Entry and Localization

Fluorescence microscopy provides invaluable spatial information, offering a direct visual confirmation of cellular entry and preliminary insights into subcellular distribution.

Core Technique: Confocal Fluorescence Microscopy

This approach relies on labeling 5-Amino-1MQ with a fluorescent dye to track its movement.

Causality Behind the Protocol: The goal is to visualize the drug without significantly altering its physicochemical properties. The choice of fluorophore and conjugation chemistry is critical. Small, bright, and photostable dyes are preferred.[][15] Co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) allows for co-localization analysis, indicating where the drug accumulates.

Experimental Protocol: Visualizing 5-Amino-1MQ Uptake

-

Preparation: Synthesize a fluorescently-labeled 5-Amino-1MQ conjugate. This requires identifying a non-critical position on the molecule for dye attachment. Alternatively, an intrinsically fluorescent analog could be used if available.[16]

-

Cell Seeding: Plate the chosen cell line (e.g., differentiated 3T3-L1 adipocytes) onto glass-bottom confocal dishes. Allow cells to adhere and reach optimal confluency.

-

Treatment:

-

Incubate cells with a predetermined concentration of fluorescent 5-Amino-1MQ for various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr).

-

Self-Validation Control 1 (Vehicle): Treat cells with the vehicle (e.g., DMSO) containing no compound to assess cellular autofluorescence.

-

Self-Validation Control 2 (Competition): Co-incubate cells with fluorescent 5-Amino-1MQ and a 100-fold excess of unlabeled 5-Amino-1MQ. A significant reduction in the fluorescent signal would suggest specific uptake/binding.

-

-

Co-Staining & Fixation:

-

In the final 30 minutes of incubation, add organelle-specific vital dyes (e.g., MitoTracker Red CMXRos, LysoTracker Green DND-26).

-

Wash cells gently with pre-warmed phosphate-buffered saline (PBS) to remove extracellular compound.

-

Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilize with 0.1% Triton X-100 if required for certain stains.

-

Stain nuclei with DAPI.

-

-

Imaging: Acquire images using a confocal microscope. Capture separate channels for the fluorescent 5-Amino-1MQ, nucleus, and other organelles.

-

Analysis: Merge the images and perform co-localization analysis (e.g., using Pearson's Correlation Coefficient) to determine the degree of spatial overlap between the drug's signal and specific organelles.

Diagram 2: Workflow for Confocal Microscopy Analysis

Caption: Step-by-step workflow for visualizing the cellular uptake of fluorescently-labeled 5-Amino-1MQ.

Quantitative Analysis: Measuring Total Cellular Accumulation

While microscopy shows where the drug is, quantitative methods determine how much has accumulated. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in measuring unlabeled compounds in complex biological matrices.[17]

Core Technique: LC-MS/MS-Based Cellular Uptake Assay

This assay measures the total intracellular concentration of 5-Amino-1MQ after incubation.

Causality Behind the Protocol: The protocol is designed to meticulously separate intracellular from extracellular compound and then accurately measure the amount of drug within the cell lysate. A critical step is the cell washing procedure; it must be rapid and performed with ice-cold buffer to halt membrane transport and prevent leakage of the accumulated drug. Normalizing the drug amount to the total protein content or cell number in the lysate accounts for well-to-well variability in cell density.

Experimental Protocol: Quantifying 5-Amino-1MQ Accumulation

-

Cell Seeding: Plate cells (e.g., 3T3-L1) in multi-well plates (e.g., 24-well or 96-well) and grow to confluency.

-

Treatment:

-

Aspirate media and add pre-warmed buffer containing known concentrations of 5-Amino-1MQ (e.g., 0.1, 1, 10, 50 µM).

-

Incubate for a set time (e.g., 60 minutes) at 37°C.

-

Self-Validation Control 1 (Time Course): Measure uptake at multiple time points (e.g., 5, 15, 30, 60, 120 min) to determine when steady-state is reached.

-

Self-Validation Control 2 (Temperature Dependence): Perform a parallel incubation at 4°C. Significantly reduced uptake at low temperatures is indicative of active, energy-dependent transport.

-

-

Termination and Washing:

-

To terminate uptake, rapidly aspirate the drug-containing solution.

-

Immediately wash the cell monolayer three times with ice-cold PBS to remove all extracellular and non-specifically bound compound. This step is time-critical.

-

-

Cell Lysis and Extraction:

-

Lyse the cells directly in the well using a lysis buffer (e.g., RIPA buffer).

-

Add an organic solvent (e.g., acetonitrile) containing a known concentration of an internal standard (a structurally similar molecule not present in the sample) to precipitate proteins and extract the drug.

-

Vortex and centrifuge to pellet the precipitated protein.

-

-

Sample Analysis:

-

Transfer the supernatant to a new plate or vial for analysis.

-

Analyze the concentration of 5-Amino-1MQ using a validated LC-MS/MS method.

-

-

Data Normalization:

-

In parallel wells, determine the total protein concentration (e.g., using a BCA assay) or cell number.

-

Express the final data as pmol of 5-Amino-1MQ per mg of protein or per 10^6 cells.

-

Data Presentation: Example Quantitative Uptake Data

| Cell Line | Concentration (µM) | Incubation Time (min) | Temperature (°C) | Intracellular 5-Amino-1MQ (pmol/mg protein) |

| 3T3-L1 Adipocyte | 10 | 60 | 37 | 150.4 ± 12.1 |

| 3T3-L1 Adipocyte | 10 | 60 | 4 | 25.8 ± 3.5 |

| HepG2 | 10 | 60 | 37 | 98.2 ± 9.7 |

Subcellular Distribution: Pinpointing the Compound's Location

To definitively determine if 5-Amino-1MQ reaches its cytosolic target and to quantify its potential sequestration in organelles, a subcellular fractionation experiment is required.

Core Technique: Differential Centrifugation

This classical technique separates major organelles based on their differences in mass and density.[18]

Causality Behind the Protocol: The procedure involves a series of centrifugation steps at increasing speeds. A low-speed spin pellets large, dense components like nuclei. Subsequent higher-speed spins pellet mitochondria, then microsomes/lysosomes, leaving the cytosol in the final supernatant.[19] The integrity and purity of each fraction are the cornerstones of this method's validity.

Experimental Protocol: Subcellular Fractionation

-

Cell Culture and Treatment: Grow a large quantity of cells (e.g., in T-175 flasks) and treat with 5-Amino-1MQ to allow for accumulation.

-

Homogenization:

-

Harvest and wash the cells in ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic homogenization buffer.

-

Mechanically disrupt the cell membranes using a Dounce homogenizer or a similar method. The goal is to break the plasma membrane while leaving organelle membranes intact.

-

-

Differential Centrifugation:

-

Step 1 (Nuclear Fraction): Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min). The pellet contains the nuclei.

-

Step 2 (Mitochondrial Fraction): Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min). The pellet contains mitochondria.

-

Step 3 (Microsomal/Lysosomal Fraction): Transfer the resulting supernatant and centrifuge at very high speed (e.g., 100,000 x g for 60 min). The pellet contains microsomes and lysosomes.

-

Step 4 (Cytosolic Fraction): The final supernatant is the cytosolic fraction.

-

-

Analysis of 5-Amino-1MQ: Extract and quantify the concentration of 5-Amino-1MQ in each fraction using LC-MS/MS, as described in Section 4.

-

Self-Validation (Purity Assessment):

-

Reserve an aliquot from each fraction.

-

Perform Western blot analysis for organelle-specific marker proteins to confirm the identity and assess the purity of each fraction.

-

Nuclei: Histone H3 or Lamin B1

-

Mitochondria: COX IV or VDAC

-

Lysosomes: LAMP1

-

Cytosol: GAPDH or Lactate Dehydrogenase (LDH)

-

-

Diagram 3: Workflow for Subcellular Distribution Analysis

Sources

- 1. swolverine.com [swolverine.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. 1stoptimal.com [1stoptimal.com]

- 4. happyhormonesmd.com [happyhormonesmd.com]

- 5. reddit.com [reddit.com]

- 6. peptidedosages.com [peptidedosages.com]

- 7. 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally | The Catalyst Clinic London [thecatalystclinic.com]

- 8. One moment, please... [luxuramedspa.com]

- 9. peptidesciences.com [peptidesciences.com]

- 10. Improving obesity research: Unveiling metabolic pathways through a 3D In vitro model of adipocytes using 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 13. journals.plos.org [journals.plos.org]

- 15. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules | MDPI [mdpi.com]

- 16. One moment, please... [vichemchemie.com]

- 17. researchgate.net [researchgate.net]

- 18. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Establishment of subcellular fractionation techniques to monitor the intracellular fate of polymer therapeutics I. Differential centrifugation fractionation B16F10 cells and use to study the intracellular fate of HPMA copolymer - doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Exploring the Anti-Aging Effects of NNMT Inhibition by 5-Amino-1MQ

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The progressive decline in cellular function and metabolic efficiency is a hallmark of aging, driven by complex molecular pathways. Among these, the enzyme Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator at the intersection of metabolism, epigenetics, and age-related pathologies.[1][2] NNMT expression and activity increase with age, contributing to the depletion of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular energy and repair, and S-adenosylmethionine (SAM), the universal methyl donor for epigenetic regulation.[3][4][5] This guide explores the therapeutic potential of inhibiting NNMT with 5-Amino-1MQ, a selective, cell-permeable small molecule, as a novel anti-aging strategy. By blocking NNMT, 5-Amino-1MQ effectively reverses the age-associated decline in NAD+ and SAM, reactivating critical longevity pathways governed by sirtuins and poly (ADP-ribose) polymerases (PARPs).[6][7] This document provides an in-depth analysis of the core mechanism, a synthesis of preclinical evidence demonstrating effects on metabolic and musculoskeletal health, and detailed protocols for evaluating NNMT inhibitors in research settings.

The Central Role of NNMT in Cellular Aging

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA).[1][4] This reaction consumes two critical substrates: nicotinamide, a primary precursor for the NAD+ salvage pathway, and S-adenosylmethionine (SAM), the universal methyl donor.[3]

Studies have demonstrated that NNMT expression is significantly elevated in various tissues during aging and in age-related conditions like obesity and type 2 diabetes.[3][8] This upregulation has two major detrimental consequences for cellular health:

-

Depletion of the NAD+ Pool: By methylating nicotinamide, NNMT diverts it away from the NAD+ salvage pathway, thereby reducing the intracellular availability of NAD+.[1][3] NAD+ is an essential coenzyme for mitochondrial energy production and a required substrate for critical enzymes involved in longevity and DNA repair, including sirtuins and PARPs.[3][8] An age-related decline in NAD+ is considered a key driver of the aging process.[3][4]

-

The "Methyl Sink" Effect and Epigenetic Dysregulation: The NNMT reaction is a major consumer of SAM.[1][5] Elevated NNMT activity can deplete cellular SAM pools, reducing the availability of methyl groups for essential methylation reactions, including the epigenetic modification of DNA and histones.[1][5] This can lead to an altered epigenetic landscape, a recognized hallmark of aging.

Therefore, the age-associated increase in NNMT activity establishes a metabolic bottleneck that simultaneously drains cellular energy currency and disrupts epigenetic stability, accelerating the aging phenotype.

5-Amino-1MQ: A Potent and Selective NNMT Inhibitor

5-Amino-1MQ is a synthetic, small-molecule inhibitor of NNMT that has garnered significant interest for its therapeutic potential.[6][9] It was developed as a membrane-permeable compound, allowing for efficient entry into cells and systemic bioavailability.[10] Preclinical research has highlighted its high selectivity; 5-Amino-1MQ potently inhibits NNMT without significantly affecting other methyltransferases or enzymes within the NAD+ salvage pathway, which is crucial for minimizing off-target effects.[9][11][12] Its mechanism is that of a competitive inhibitor, where it directly competes with nicotinamide for the enzyme's active site, effectively blocking the methylation reaction.[10][12]

Core Mechanism of Action: Restoring Cellular NAD+ and SAM Homeostasis

The primary therapeutic action of 5-Amino-1MQ is the direct inhibition of NNMT. This single action initiates a cascade of positive downstream effects that counteract age-related metabolic decline.

-

Increased NAD+ Bioavailability: By blocking the consumption of nicotinamide by NNMT, 5-Amino-1MQ preserves this precursor, shunting it back into the NAD+ salvage pathway.[10][13] This leads to a significant, concentration-dependent increase in intracellular NAD+ levels.[11][13] The restored NAD+ pool enhances the activity of NAD+-dependent enzymes crucial for anti-aging functions:

-

Sirtuins (e.g., SIRT1): Known as "longevity genes," sirtuins regulate mitochondrial biogenesis, inflammation, and metabolic efficiency.[7][14] Their activity is NAD+-dependent and often declines with age.

-

PARPs: These enzymes are critical for DNA repair. Their function is highly reliant on NAD+, and their hyperactivation during cellular senescence can further deplete NAD+ levels.[3]

-

-

Restoration of SAM Pools: NNMT inhibition reduces the significant drain on cellular SAM.[6][12] This preserves SAM for vital methylation reactions that maintain epigenetic integrity and regulate gene expression.[6]

This dual restoration of both the NAD+ and SAM pools positions NNMT inhibition as a powerful strategy to address multiple hallmarks of aging simultaneously.

Signaling Pathway of NNMT Inhibition

The following diagram illustrates the central role of NNMT in cellular metabolism and how its inhibition by 5-Amino-1MQ restores critical anti-aging pathways.

Caption: Mechanism of 5-Amino-1MQ in reversing age-related metabolic decline.

Preclinical Evidence for Anti-Aging Effects

While human clinical data remains limited, preclinical studies in animal models, primarily mice, provide compelling evidence for the pro-longevity effects of 5-Amino-1MQ.[7][12][15]

-

Metabolic Rejuvenation: In diet-induced obese (DIO) mice, treatment with 5-Amino-1MQ reversed key markers of metabolic disease. Studies have shown significant reductions in body weight, white adipose tissue mass, and adipocyte size, often without changes in food intake.[11][16] Furthermore, treated mice exhibited lower total cholesterol levels and improved insulin sensitivity, suggesting a restoration of metabolic flexibility.[16][17]

-

Musculoskeletal Health: Aging is characterized by sarcopenia, the progressive loss of muscle mass and strength.[16] Treatment with 5-Amino-1MQ in aged mice has been shown to enhance the regenerative capacity of muscle stem cells, leading to improved muscle repair after injury.[18][19] Functionally, this translates to significant increases in muscle strength and endurance, suggesting that NNMT inhibition can directly combat age-related frailty.[20]

-

Cellular Resilience: By boosting NAD+ and activating sirtuins, 5-Amino-1MQ supports fundamental cellular health processes.[7][21] This includes promoting mitochondrial function for more efficient energy production and enhancing DNA repair mechanisms, which are critical for maintaining genomic integrity over a lifetime.[8][21]

Summary of Preclinical Findings

| Parameter | Animal Model | Key Finding | Reference |

| Body Weight/Fat Mass | Diet-Induced Obese Mice | Significant reduction in body weight and white adipose tissue mass.[11] 30-40% decrease in adipocyte size/volume.[16] | [11][16] |

| Cholesterol | Diet-Induced Obese Mice | ~30% reduction in total plasma cholesterol levels compared to untreated controls. | [16] |

| Insulin Sensitivity | Diet-Induced Obese Mice | Improved glucose handling and insulin sensitivity. | [17] |

| Muscle Strength | Aged Mice | ~25% increase in grip strength, comparable to or greater than rigorous exercise alone. | [20] |

| Muscle Regeneration | Aged Mice | 1.8-fold increase in the cross-sectional area of regenerating muscle fibers post-injury. | [19] |

| Intracellular NAD+ | Differentiated Adipocytes (in vitro) | 1.2 to 1.6-fold increase in NAD+ levels with 1-60 µM of 5-Amino-1MQ. | [13] |

Methodologies for Preclinical Evaluation

For drug development professionals, rigorous and reproducible evaluation is paramount. Below are representative protocols for assessing NNMT inhibitors.

In Vitro Protocol: Fluorometric NNMT Inhibitor Screening Assay

This protocol provides a framework for a high-throughput screen to identify and characterize NNMT inhibitors. The principle relies on the detection of homocysteine, a product generated from the NNMT reaction, using a thiol-sensitive fluorescent probe.[22][23]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 5-Amino-1MQ) against the NNMT enzyme.

Materials:

-

Recombinant human NNMT enzyme

-

NNMT Assay Buffer

-

S-adenosylmethionine (SAM)

-

Nicotinamide

-

S-adenosylhomocysteine (SAH) hydrolase

-

Thiol-detecting fluorescent probe (e.g., Thiol Green)

-

Test compound (5-Amino-1MQ) and known inhibitor (control)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~390-400 nm / ~465-485 nm)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of the NNMT enzyme, SAH hydrolase, SAM, and nicotinamide in NNMT Assay Buffer at appropriate concentrations. Prepare a serial dilution of the test compound (5-Amino-1MQ) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Inhibitor Wells: NNMT enzyme, SAH hydrolase, SAM, and the test compound at various concentrations.

-

Enzyme Control Well: All components as above, but with vehicle (e.g., DMSO) instead of the inhibitor.

-

Background Control Well: All components except nicotinamide. This accounts for any background signal.

-

-

Enzyme Reaction Initiation: Add the nicotinamide solution to all wells except the Background Control to start the reaction. Mix thoroughly.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the enzymatic reaction to proceed.

-

Detection: Add the thiol-detecting probe to all wells. Incubate at room temperature for 5-10 minutes, protected from light. The probe will react with the homocysteine produced, generating a fluorescent signal.

-

Measurement: Read the fluorescence intensity on a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Causality and Self-Validation: This assay directly measures the enzymatic activity of NNMT. The inclusion of a no-substrate control (Background) and a no-inhibitor control (Enzyme Control) ensures that the observed decrease in signal is directly attributable to the inhibitory action of the test compound on the target enzyme.

In Vivo Protocol: Assessing Anti-Aging Effects in an Aged Mouse Model

This protocol outlines a comprehensive study to evaluate the systemic effects of 5-Amino-1MQ on metabolism and physical function in aged mice.

Objective: To determine if chronic administration of 5-Amino-1MQ can reverse age-related declines in metabolic health and muscle function.

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo evaluation of 5-Amino-1MQ in aged mice.

Step-by-Step Methodology:

-

Animal Model and Acclimatization: Use aged (e.g., 20-24 months old) C57BL/6J mice, a standard model for aging research. Allow animals to acclimatize to the facility for at least one week before the study begins.

-

Grouping and Dosing: Randomly assign mice to two groups: a vehicle control group and a 5-Amino-1MQ treatment group. A typical dose from preclinical literature is 20 mg/kg, which can be administered via subcutaneous injection or oral gavage.[24] The treatment duration should be sufficient to observe chronic effects (e.g., 8-12 weeks).

-

Metabolic Phenotyping:

-

Rationale: To assess systemic energy metabolism.

-

Procedure: During the final weeks of treatment, place mice in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and activity levels over a 24-48 hour period.

-

-

Glucose Tolerance Test (GTT):

-

Rationale: To evaluate insulin sensitivity and glucose disposal.

-

Procedure: After an overnight fast, administer an intraperitoneal injection of glucose. Measure blood glucose levels at baseline and at 15, 30, 60, 90, and 120 minutes post-injection. Improved glucose clearance in the 5-Amino-1MQ group would indicate enhanced insulin sensitivity.

-

-

Functional Assessment (Grip Strength):

-

Rationale: To measure musculoskeletal function and provide a proxy for frailty.

-

Procedure: Use a grip strength meter to measure the peak pulling force of the forelimbs. Perform multiple measurements per animal and average the results.

-

-

Terminal Sample Collection and Analysis:

-

Rationale: To measure target engagement and downstream molecular changes.

-

Procedure: At the end of the study, euthanize the animals and collect blood and tissues (liver, white adipose tissue, skeletal muscle).

-

Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify levels of NAD+, SAM, and 1-MNA (a biomarker of NNMT activity). Use Western blotting to measure protein levels of SIRT1 and other relevant targets. Use histology (H&E staining) on adipose tissue to measure adipocyte size.

-

Current Limitations and Future Directions

The primary limitation in the field is the scarcity of human clinical trial data.[12][15] While preclinical results are highly promising, the safety, efficacy, and long-term effects of 5-Amino-1MQ in humans have not been established.[7][12] Anecdotal reports exist, but they lack the rigor of controlled clinical studies.[12]

Future research should focus on:

-

Human Clinical Trials: Well-designed, placebo-controlled trials are essential to validate the preclinical findings and establish a safe and effective dosing regimen for various age-related conditions.

-

Long-Term Safety: Chronic inhibition of a metabolic enzyme requires thorough investigation to uncover any potential adverse effects over extended periods.[25]

-

Broader Therapeutic Applications: The mechanism of NNMT inhibition suggests potential benefits for other age-related diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, which also involve metabolic and mitochondrial dysfunction.[3][25]

Conclusion

Inhibition of NNMT by 5-Amino-1MQ represents a novel and highly promising therapeutic strategy for targeting the molecular drivers of aging. By addressing the age-related decline in the critical molecules NAD+ and SAM, 5-Amino-1MQ has demonstrated the potential in preclinical models to improve metabolic health, enhance muscle function, and promote cellular resilience.[8][20][26] It effectively "plugs a leak" in the cellular metabolic engine that worsens with age. While the journey to clinical application requires rigorous investigation through human trials, the foundational science positions NNMT inhibition as a leading candidate in the next generation of geroprotective and anti-aging therapeutics.

References

- HyperCharge Health. (2025). Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging. HyperCharge Health.

- NNMT: Key Metabolic‑Epigenetic Regulator, Cancer Target, and Aging Modulator. (2025). Source Identified as vertexaisearch.cloud.google.com.

- PEPTIDE.Power.

- What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025). Source Identified as vertexaisearch.cloud.google.com.

-

Guan, Y. et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. Metabolites. [Link]

-

Neelakantan, H. et al. (2018). The NNMT inhibitor 5-amino-1MQ reverses high-fat diet-induced obesity in mice. Biochemical Pharmacology. [Link]

- Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine.

- Jackson, D. (2025). Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. IFBB AMA.

-

Guan, Y. et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. ResearchGate. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Anti-Aging Peptides: Exploring the Potential of 5-Amino-1MQ for Longevity and Vitality. NINGBO INNO PHARMCHEM CO.,LTD..

- Holistic Medical Wellness. (2025). How 5-Amino-1MQ Is Transforming Anti-Aging Therapy in 2025. Holistic Medical Wellness.

-

Pissios, P. (2021). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. ResearchGate. [Link]

- 5-Amino-1MQ Complete Guide: The NAD+ Thief Stopper. (2025). Reddit.

- Luxura Med Spa. What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Luxura Med Spa.

-

Neelakantan, H. et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC. [Link]

- NMN.com. (2024).

-

Kim, K. et al. (2024). Exploring NNMT: from metabolic pathways to therapeutic targets. PubMed. [Link]

- Tucson Wellness MD. (2023). Unlocking the Anti-Aging Properties of 5-Amino-1MQ. Tucson Wellness MD.

- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Metabolism: The Role of 5-Amino-1MQ and NNMT Inhibition. NINGBO INNO PHARMCHEM CO.,LTD..

- Pure Tested Peptides. 5-Amino-1MQ Human Trial Research on Sale and Longevity. Pure Tested Peptides.

-

Guan, Y. et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. PubMed. [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Nnmt-IN-5 Dosage for In Vivo Studies. BenchChem.

- Peptide Sciences. How does 5-Amino-1MQ (and JBSNF) increase NAD+ and Metabolic Rate while Regenerating Aging Skeletal Muscle?. Peptide Sciences.

- Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss?. Source Identified as vertexaisearch.cloud.google.com.

- Revolution Health & Wellness. (2025). Peptide Therapy - 5-Amino-1MQ. Revolution Health & Wellness.

- 1st Optimal. (2025).

- Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences.

- Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work?.

- N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Source Identified as vertexaisearch.cloud.google.com.

- Tribioscience. NNMT Inhibitor Screening Assay (TBS2097). Tribioscience.

Sources

- 1. revolutionhealth.org [revolutionhealth.org]

- 2. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. peptidepowereu.is [peptidepowereu.is]

- 7. swolverine.com [swolverine.com]

- 8. nbinno.com [nbinno.com]

- 9. peptidedosages.com [peptidedosages.com]

- 10. reddit.com [reddit.com]

- 11. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. luxuramedspa.com [luxuramedspa.com]

- 15. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptidesciences.com [peptidesciences.com]

- 17. 1stoptimal.com [1stoptimal.com]

- 18. nbinno.com [nbinno.com]

- 19. peptidesciences.com [peptidesciences.com]

- 20. New Insights on Muscle Strength: The Role of Inhibiting an Enzyme that Hinders NAD+ Synthesis [nmn.com]

- 21. tucsonwellnessmd.com [tucsonwellnessmd.com]

- 22. assaygenie.com [assaygenie.com]

- 23. tribioscience.com [tribioscience.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 26. Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging — HyperCharge Health [hyperchargehealth.com]

An In-depth Technical Guide to 5-Amino-1MQ's Impact on Mitochondrial Biogenesis and Function

Abstract